molecular formula C20H18N4O2 B11288281 N-(3,4-dimethylphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

N-(3,4-dimethylphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B11288281
M. Wt: 346.4 g/mol
InChI Key: TYKMWLJJIRDOCU-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core, which is a fused ring system known for its biological activity and potential therapeutic applications.

Preparation Methods

The synthesis of N-(3,4-dimethylphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions, such as using a base like sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF).

    Introduction of the 3,4-Dimethylphenyl Group: This step can be achieved through a nucleophilic substitution reaction where the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core reacts with a 3,4-dimethylphenyl halide in the presence of a catalyst like palladium on carbon (Pd/C).

    Formation of the Carboxamide Group:

Industrial production methods may involve optimization of these steps to increase yield and purity, such as using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

N-(3,4-dimethylphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic ring or the heterocyclic core, using reagents like halogens or alkylating agents.

    Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(3,4-dimethylphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell proliferation.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain protein kinases, leading to the disruption of signaling pathways involved in cell growth and proliferation. The compound’s structure allows it to fit into the active site of these enzymes, blocking their activity and thereby exerting its biological effects.

Comparison with Similar Compounds

Similar compounds to N-(3,4-dimethylphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide include other pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine derivatives, such as:

    Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar fused ring system and are known for their biological activities, including kinase inhibition.

    Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds also feature a fused ring system and have been studied for their potential therapeutic applications.

    Quinazoline Derivatives: Although structurally different, quinazoline derivatives share some biological activities with pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine compounds, such as kinase inhibition and anticancer properties.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the carboxamide group, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C20H18N4O2

Molecular Weight

346.4 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-6-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide

InChI

InChI=1S/C20H18N4O2/c1-12-7-8-14(10-13(12)2)21-19(25)16-11-15-18(23(16)3)22-17-6-4-5-9-24(17)20(15)26/h4-11H,1-3H3,(H,21,25)

InChI Key

TYKMWLJJIRDOCU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(N2C)N=C4C=CC=CN4C3=O)C

Origin of Product

United States

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